![molecular formula C28H31BrN2O2 B7909191 DarifenacinHydrobromid](/img/structure/B7909191.png)
DarifenacinHydrobromid
Descripción general
Descripción
DarifenacinHydrobromid is a useful research compound. Its molecular formula is C28H31BrN2O2 and its molecular weight is 507.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality DarifenacinHydrobromid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DarifenacinHydrobromid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacokinetics and Interactions :
- Darifenacin Hydrobromide has a short terminal elimination half-life, increased with a prolonged-release formulation. It is well absorbed from the gastrointestinal tract, with steady-state achieved after 6 days of once-daily administration. Darifenacin is subject to extensive hepatic metabolism and has several drug-drug interactions (Skerjanec, 2006).
Nanostructured Lipid Carrier for Enhanced Bioavailability :
- The development of Darifenacin Hydrobromide loaded nanostructured lipid carriers (NLCs) shows potential in enhancing bioavailability compared to conventional dosage forms. This formulation allows for controlled release up to 12 hours (Allah & Hussein, 2018).
Manufacturing Process Development :
- An efficient commercial manufacturing process for Darifenacin Hydrobromide has been developed, demonstrating the feasibility of large-scale production (Pramanik et al., 2012).
Extended Release Matrix Tablets :
- The development of extended-release matrix tablets for Darifenacin Hydrobromide aims to extend the duration of action up to 24 hours, improving patient convenience and compliance (Brahma, 2017).
Transdermal Gel Development :
- The development of a nanocarrier-based Darifenacin Hydrobromide gel offers an alternative route of drug delivery. This non-invasive microemulsion gel could increase bioavailability and reduce dosage (Patel et al., 2023).
Buccal Films for Enhanced Compliance :
- Formulating Darifenacin Hydrobromide as fast-dissolving buccal films could enhance patient compliance due to improved disintegration and dissolution rates (Abbas et al., 2019).
Potential in Cancer Treatment :
- Darifenacin, by blocking cholinergic signaling via Muscarinic Acetylcholine Receptor 3, shows potential in inhibiting tumor growth in human colorectal adenocarcinoma, suggesting its applicability beyond bladder disorders (Hering et al., 2021).
Propiedades
IUPAC Name |
2-[1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide;hydrobromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O2.BrH/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26;/h1-12,19,25H,13-18,20H2,(H2,29,31);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAVIASOPREUIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DarifenacinHydrobromid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.